molecular formula C11H17N B13303017 (S)-2-Methyl-1-(P-tolyl)propan-1-amine

(S)-2-Methyl-1-(P-tolyl)propan-1-amine

Cat. No.: B13303017
M. Wt: 163.26 g/mol
InChI Key: DCGCLQGIZXOQQO-NSHDSACASA-N
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Description

(S)-2-Methyl-1-(P-tolyl)propan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its enantiomeric purity and is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-1-(P-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts or biocatalysts. Another method includes the use of transaminases for the enantioselective synthesis of the compound from prochiral ketones .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to achieve high enantiomeric excess and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methyl-1-(P-tolyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

(S)-2-Methyl-1-(P-tolyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(P-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (S)-2-Methyl-1-(P-tolyl)propan-1-amine is unique due to its specific chiral configuration and its role as an intermediate in the synthesis of various biologically active compounds. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-2-methyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m0/s1

InChI Key

DCGCLQGIZXOQQO-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)N

Origin of Product

United States

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